methyl 4-{7-[(2,6-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{7-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.
Preparation Methods
The synthesis of METHYL 4-{7-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate benzoyl chloride derivatives under controlled conditions . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium, and bases like potassium carbonate.
Scientific Research Applications
METHYL 4-{7-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has numerous scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and cholinesterase.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active sites of enzymes like carbonic anhydrase and cholinesterase, thereby preventing their normal function. This inhibition can lead to various therapeutic effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines Compared to these, METHYL 4-{7-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 4-[7-[(2,6-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C27H25N5O3S/c1-16-8-7-9-17(2)21(16)28-25(33)23-22(18-12-14-20(15-13-18)26(34)35-3)31-32-24(29-30-27(32)36-23)19-10-5-4-6-11-19/h4-15,22-23,31H,1-3H3,(H,28,33) |
InChI Key |
VFDZUQVSWMFFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.